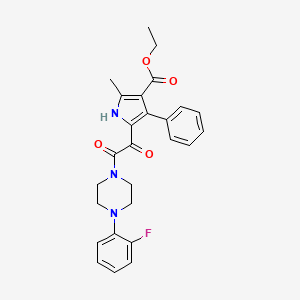

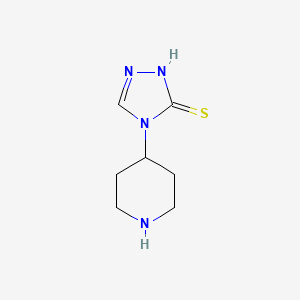

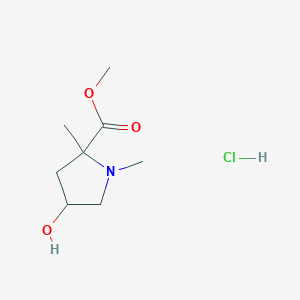

![molecular formula C14H9BrN2O2 B2549165 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 452967-18-9](/img/structure/B2549165.png)

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse biological activities and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines, which can lead to the formation of complex structures such as indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . Another method includes the systematic approach of condensation and alkylation reactions to synthesize novel 6-bromo-imidazo[4,5-b]pyridine derivatives . Additionally, the reaction of aminoisoxazolones with triethylamine can yield imidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods can further confirm the structure and provide insights into the electronic properties of the molecules . Hirshfeld surface analysis can be used to determine intermolecular contacts .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including cascade processes involving acetoxylation, deacetylation, CO insertion, and C-H bond activation . These reactions can be influenced by the presence of different catalysts and conditions, leading to the selective formation of different hybrid structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be influenced by their molecular structure. For instance, the presence of a bromophenyl group can affect the compound's reactivity and interaction with biological targets. The use of Bronsted acidic ionic liquids as catalysts can offer an eco-friendly and efficient synthesis route for related compounds, such as 2,4,5-trisubstituted-1H-imidazoles, under solvent-free conditions . The molecular docking studies can reveal the binding affinity of these compounds to target enzymes, indicating their potential as enzyme inhibitors .

Aplicaciones Científicas De Investigación

Pharmacophore Design and Selective Inhibition

This compound is part of a class of synthetic compounds known for their role in inhibiting the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. A comprehensive review by Scior et al. (2011) discusses the design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, including 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid derivatives. These compounds are highlighted for their selective inhibition capabilities, binding to the adenosine triphosphate (ATP) pocket of p38 MAP kinase, and showing promise in the treatment of inflammatory diseases without the adverse effects associated with traditional anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis and Transformation

Abdurakhmanova et al. (2018) discuss the synthesis and chemical transformations of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives. The review encompasses methods of synthesis and the chemical and biological properties of these compounds, indicating their potential in developing new materials and drugs with diverse functionalities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Optical Sensors and Medicinal Chemistry

Jindal and Kaur (2021) review pyrimidine-based optical sensors, including derivatives of imidazopyridines, highlighting their applications in sensing technologies and their biological and medicinal relevance. This review underlines the functional versatility of imidazopyridine derivatives in creating sensitive and specific sensors for various applications, including biomedical diagnostics (Jindal & Kaur, 2021).

Antimicrobial Agents

Sanapalli et al. (2022) review the role of synthetic imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections. This review emphasizes the importance of fused pyridines, including imidazopyridines, in medicinal chemistry for their broad pharmacological activities. The study highlights the structural activity relationships (SAR) and the potential of these compounds in overcoming bacterial resistance, pointing towards the future development of novel antibacterial agents with fewer side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

Propiedades

IUPAC Name |

2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUPQMNNZGSOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

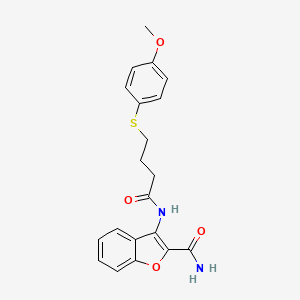

![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)

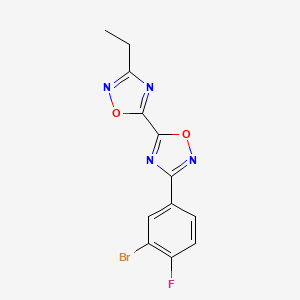

![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)

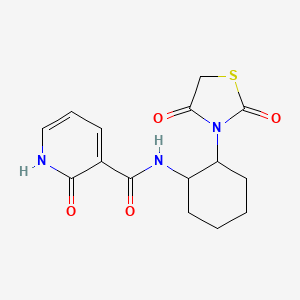

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)

![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)

![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)